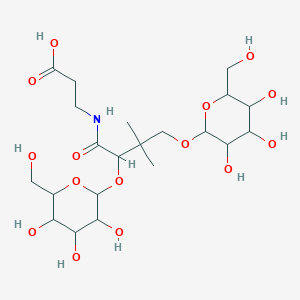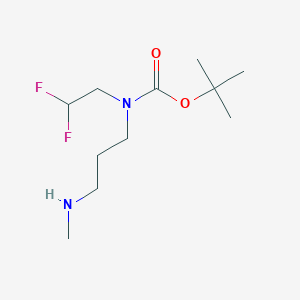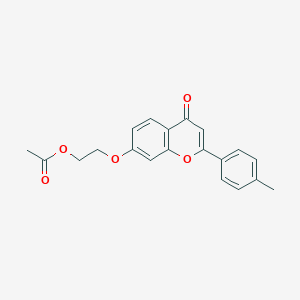
Cannogenin alpha-L-thevetoside; Encordin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peruvoside involves several steps, starting from the extraction of the compound from the plant Cascabela thevetia. The extraction process typically involves the use of organic solvents to isolate the glycoside from the plant material . The isolated compound is then purified using chromatographic techniques to obtain pure peruvoside .
Industrial Production Methods
Industrial production of peruvoside follows a similar extraction and purification process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Peruvoside undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of peruvoside can yield different oxidized derivatives, while reduction can produce reduced forms of the glycoside .
Applications De Recherche Scientifique
Peruvoside has a wide range of scientific research applications:
Mécanisme D'action
Peruvoside exerts its effects primarily through inhibition of the sodium-potassium pump (Na+/K±ATPase), which is crucial for maintaining cellular ion balance . By inhibiting this enzyme, peruvoside increases intracellular sodium levels, leading to an increase in intracellular calcium via the sodium-calcium exchanger . This increase in calcium enhances cardiac contractility, making peruvoside effective as a cardiotonic agent . Additionally, peruvoside has been shown to induce apoptotic cell death in certain cancer cells, suggesting a potential mechanism for its anti-cancer activity .
Comparaison Avec Des Composés Similaires
Peruvoside is similar to other cardiac glycosides such as digoxin and strophanthidin, which also inhibit the sodium-potassium pump . peruvoside is unique in its specific molecular structure and its origin from Cascabela thevetia . Compared to digoxin and strophanthidin, peruvoside has shown greater potency in certain cancer cell lines, making it a promising candidate for further research .
List of Similar Compounds
Propriétés
Formule moléculaire |
C30H44O9 |
|---|---|
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
(10R,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29-,30+/m1/s1 |
Clé InChI |
PMTSPAGBAFCORP-HWVZZBFJSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)


![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)


![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
